8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs
Mechanism of Action
Target of Action
The primary target of 8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is the c-Met kinase . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cell growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
This compound interacts with its target, c-Met kinase, primarily through a hydrophobic region . This interaction leads to the inhibition of c-Met, thereby affecting the cellular processes that this kinase is involved in .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways, primarily those involved in cell growth and survival. By inhibiting c-Met, this compound can potentially halt the proliferation of cancer cells .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. This is due to its inhibitory effect on c-Met kinase, which plays a crucial role in cell growth and survival .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole are not fully explored. Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules, contributing to their wide range of biological activities . The specific interactions of this compound with these biomolecules are yet to be identified.
Cellular Effects
Indole derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines . They inhibit cell proliferation in a dose-dependent manner and significantly inhibit cytolytic activity .
Molecular Mechanism
Indole derivatives have been shown to bind to the active site of c-Met, a protein involved in cancer cell survival, proliferation, and migration .
Temporal Effects in Laboratory Settings
Indole derivatives have been shown to inhibit cell proliferation over time in a dose-dependent manner .
Dosage Effects in Animal Models
Indole derivatives have been shown to exhibit antiproliferative activity at various concentrations .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Indole derivatives have been shown to be quickly and effectively absorbed due to increased polarity and lipid solubility .
Subcellular Localization
Indole derivatives are known to interact with various cellular compartments and organelles .
Preparation Methods
The synthesis of 8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Comparison with Similar Compounds
8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be compared with other indole derivatives such as:
Noreleagnine: This compound shares structural similarities and is used in similar research applications.
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: This derivative has a fluorine atom, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
8-methoxy-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-12-4-3-9(16-2)7-10(12)11-8-14-6-5-13(11)15/h3-4,7,14H,5-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBYMISJQYDUKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C3=C1C=CC(=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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